1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone
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Overview
Description
1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone is an organic compound characterized by the presence of both phenolic and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone typically involves the reaction of 2,4-dihydroxybenzaldehyde with 4-ethylphenol in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by an etherification step. Common catalysts used in this synthesis include acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods to optimize reaction conditions, such as temperature, pressure, and catalyst concentration, is also common.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-2-(4-methylphenoxy)ethanone
- 1-(2,4-Dihydroxyphenyl)-2-(4-chlorophenoxy)ethanone
- 1-(2,4-Dihydroxyphenyl)-2-(4-bromophenoxy)ethanone
Comparison: 1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. Compared to its methyl, chloro, and bromo analogs, the ethyl group provides a balance between hydrophobicity and steric hindrance, potentially enhancing its interaction with biological targets and its solubility in organic solvents.
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-2-11-3-6-13(7-4-11)20-10-16(19)14-8-5-12(17)9-15(14)18/h3-9,17-18H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBSLIMVGWKFQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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